molecular formula C24H18ClFN2O4S B2518243 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866808-52-8

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2518243
CAS No.: 866808-52-8
M. Wt: 484.93
InChI Key: ZKCWVUGQEUYWEO-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a chlorobenzenesulfonyl group, a fluoro group, and an acetamide moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the quinoline core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfonyl group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.

    Acetamide formation: The final step involves the acylation of the quinoline derivative with 4-methylphenylacetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases and appropriate electrophiles.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological processes involving quinoline derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core suggests potential interactions with DNA or RNA, while the sulfonyl and acetamide groups could influence protein binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide
  • 2-[3-(4-chlorobenzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide imparts distinct chemical properties and reactivity. The presence of the fluoro group, in particular, can influence the compound’s electronic properties and interactions with biological targets, potentially enhancing its activity and selectivity compared to similar compounds.

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative of quinoline, known for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H20ClFN2O4S
  • Molecular Weight : 498.95 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a fluorine atom, which contribute to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : The compound could alter receptor signaling pathways, influencing various cellular processes.
  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.

Anticancer Activity

A study evaluated the anticancer properties of similar quinoline derivatives, demonstrating that compounds with structural similarities to this compound displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .

Case Studies

  • Cell Proliferation Assays : MTT assays have shown that compounds related to this quinoline derivative can induce cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that a similar compound led to G2/M phase arrest and apoptosis in MCF-7 cells .
  • In Vivo Studies : Animal models have been used to assess the efficacy of quinoline derivatives in tumor growth inhibition, showing promising results that warrant further investigation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamideBenzenesulfonyl groupDifferent electronic properties due to methoxy substitution
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamideChloro and fluorine substituentEnhanced reactivity due to halogen presence
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamideSimilar sulfonyl groupPotentially different biological activity due to methoxy group

The unique combination of functional groups in This compound enhances its binding affinity and selectivity towards biological targets compared to structurally related compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-2-7-18(8-3-15)27-23(29)14-28-13-22(24(30)20-12-17(26)6-11-21(20)28)33(31,32)19-9-4-16(25)5-10-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWVUGQEUYWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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